N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-(4-chlorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c1-3-13(2)14-4-8-16(9-5-14)20-18(21)12-22-17-10-6-15(19)7-11-17/h4-11,13H,3,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFYWKFTWCFKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the reaction of 4-(butan-2-yl)aniline with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and certain types of cancer.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation. It also interacts with DNA and proteins, leading to the disruption of cellular processes in cancer cells, ultimately causing cell death .
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfanyl-Acetamide Derivatives
Crystallographic and Physicochemical Properties
- Crystal Packing: The target compound’s analogs, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide, exhibit hydrogen-bonded networks (N–H···O and N–H···S) in their crystal structures, which stabilize the lattice and influence solubility .
- Lipophilicity: The trifluoromethyl and cyano groups in pyridine-based analogs (e.g., ) significantly increase logP values, favoring blood-brain barrier penetration. The target compound’s sec-butyl group offers moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Pharmacological and Industrial Relevance
- Commercial Availability: Suppliers list derivatives like N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide (545353-03-5), indicating industrial interest in this chemical space .
Biological Activity
N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide is an organic compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound features a butan-2-yl group attached to a phenyl ring, which is further linked to a 4-chlorophenyl group via a sulfanyl (thioether) bond. The synthesis typically involves the reaction of 4-(butan-2-yl)aniline with 4-chlorobenzyl chloride, followed by acetylation using acetic anhydride under reflux conditions in an organic solvent like dichloromethane.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Cellular Interaction : It interacts with DNA and proteins, disrupting cellular processes in cancer cells which may lead to apoptosis (programmed cell death).
Antimicrobial Properties
Research indicates that this compound has antimicrobial properties. It has been tested against various bacterial strains, showing efficacy comparable to established antibiotics. The presence of the chlorophenyl group is believed to enhance its antibacterial activity due to its electron-withdrawing nature, which can stabilize the compound's interaction with bacterial targets .
Anticancer Activity
Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. Its mechanism may involve the disruption of cell cycle progression and induction of apoptosis. For instance, it has shown promising results in inhibiting tumor growth in vitro and in vivo models .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)acetamide | Lacks butan-2-yl group | Moderate antimicrobial effects |
| N-(4-bromophenyl)acetamide | Contains bromine instead of chlorine | Similar anticancer properties |
| N-(4-methylphenyl)acetamide | Contains a methyl group | Weaker antibacterial activity |
This compound stands out due to its unique combination of structural features that enhance both its antimicrobial and anticancer activities compared to similar compounds .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Study : A recent investigation assessed its effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones comparable to standard antibiotics like norfloxacin .
- Anticancer Research : In vitro studies involving various cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .
- Inflammatory Response Modulation : Another study highlighted its potential in modulating inflammatory responses by inhibiting specific cytokines involved in inflammatory pathways, suggesting its use as an anti-inflammatory agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
